molecular formula C16H22N2OS B2989687 3-(6-Methylheptyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No. 571149-45-6

3-(6-Methylheptyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

Cat. No.: B2989687
CAS No.: 571149-45-6
M. Wt: 290.43
InChI Key: GIUUTHAMNCBDQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-Methylheptyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS 571149-45-6) is a small molecule based on the 3,4-dihydroquinazolin-4-one scaffold, a structure recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds . This nitrogen-containing heterocyclic core is a key structural component in the design of enzyme inhibitors, particularly for kinase targets relevant in oncology research . The compound features a 6-methylheptyl side chain at the N-3 position and a sulfanyl (thio) group at the C-2 position, which can be critical for molecular interactions. The quinazolinone core is a well-established pharmacophore in anticancer research. Similar derivatives have been designed and synthesized as small molecule inhibitors for various kinases and receptor kinases, such as EGFR tyrosine kinase inhibitors, and have demonstrated potent anti-proliferative activity against several cancer cell lines in vitro . Furthermore, due to the link between reactive oxygen species and the initiation and promotion of cancer, certain dihydroquinazolinone derivatives have also been investigated for their antioxidant activity, which can provide a dual research approach for chemopreventive or therapeutic agent development . The structural features of this compound make it a valuable intermediate or lead compound for researchers exploring new therapeutic agents in areas including oncology, inflammation, and oxidative stress. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(6-methylheptyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2OS/c1-12(2)8-4-3-7-11-18-15(19)13-9-5-6-10-14(13)17-16(18)20/h5-6,9-10,12H,3-4,7-8,11H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUUTHAMNCBDQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCN1C(=O)C2=CC=CC=C2NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(6-Methylheptyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a compound belonging to the quinazolinone family, which has garnered attention for its potential biological activities, including antibacterial, antiviral, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a unique structure characterized by a methylheptyl group and a sulfanyl moiety, contributing to its biological properties. The molecular formula is C₁₄H₁₈N₂OS, and its structure can be represented as follows:

C14H18N2OS\text{C}_{14}\text{H}_{18}\text{N}_2\text{O}\text{S}

Antibacterial Activity

Research has indicated that derivatives of quinazolinones exhibit significant antibacterial properties. A study highlighted that various quinazolinone compounds demonstrated efficacy against common bacterial strains such as Staphylococcus aureus and Escherichia coli . Although specific data on 3-(6-Methylheptyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is limited, its structural similarities suggest potential antibacterial activity.

Table 1: Antibacterial Activity of Quinazolinone Derivatives

Compound NameBacterial StrainInhibition Zone (mm)
Compound IStaphylococcus aureus15
Compound IIEscherichia coli18
3-(6-Methylheptyl)-2-sulfanyl-3,4-dihydroquinazolin-4-oneTBD

Antiviral Activity

Quinazolinone derivatives have also been explored for their antiviral properties. The compound's ability to inhibit viral replication mechanisms could be significant in treating viral infections. A collaborative study by GSK noted the potential of similar compounds in combating viral diseases . However, specific studies on this compound are still required to establish its efficacy.

Anticancer Potential

The anticancer properties of quinazolinones have been the subject of extensive research. Some studies indicate that compounds in this class can induce apoptosis in cancer cells and inhibit tumor growth. For instance, methyl-3-hydroxy-6-quinazoline dione-2-4 was shown to affect cell division in plant cells, suggesting potential cytotoxic effects that could be relevant in cancer research . Further investigation into 3-(6-Methylheptyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one's mechanism may reveal similar effects.

Case Studies and Research Findings

  • Antibacterial Study : A comparative analysis of various quinazolinone derivatives showed that planar structures like those found in some derivatives were more effective against bacterial strains due to better binding capabilities .
  • Antiviral Research : Collaborative drug discovery efforts have highlighted the importance of structure-activity relationships (SAR) in developing effective antiviral agents from quinazolinone derivatives .

Comparison with Similar Compounds

Substituent Variations at the 3-Position

The 3-position of the quinazolinone scaffold is critical for modulating biological activity and physicochemical properties. Key analogs include:

Compound Name 3-Substituent Key Features Biological Activity/Findings Reference
3-(4-Methoxyphenyl) derivative 4-Methoxyphenyl Enhanced COX-2 inhibition (47.1% at 20 μM) due to electron-donating groups. COX-2 inhibitor
3-[(4-Fluorophenyl)methyl] derivative (4-Fluorophenyl)methyl Improved binding to NS5B polymerase residues (e.g., Cys316, ∆∆G = -0.71 kcal/mol). Antiviral (HCV)
3-(3-Chloro-4-fluorophenyl) derivative 3-Chloro-4-fluorophenyl Halogen substituents enhance electronegativity; potential for kinase inhibition. Unknown (structural analog)
3-(3-Ethoxypropyl) derivative 3-Ethoxypropyl Ethoxy group improves solubility; molecular weight = 296.37. Unknown (structural analog)
Target Compound 6-Methylheptyl Long alkyl chain increases lipophilicity; molecular weight >300 (estimated). Unknown (hypothesized membrane permeability).

Key Observations :

  • Aromatic vs. Aliphatic Substituents : Phenyl and substituted phenyl groups (e.g., 4-methoxyphenyl, 4-fluorophenyl) are common and often linked to enzyme inhibition (COX-2, NS5B) . In contrast, the 6-methylheptyl group in the target compound introduces high lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Halogen Effects : Chloro and fluoro substituents (e.g., 3-Chloro-4-fluorophenyl) improve binding via hydrophobic and electrostatic interactions, as seen in kinase inhibitors .

Modifications at the 2-Position and Core Structure

The 2-sulfanyl (-SH) group is conserved in many analogs, but additional modifications include:

  • N-Acryloyl at 4-Position : In EGFR inhibitors, this group improves solubility and lipophilicity without covalent binding .
  • Sulfonamide Derivatives : Compounds like 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide show COX-2 inhibition, highlighting the role of sulfonamide moieties in target engagement .

Comparison with Target Compound: The target compound retains the 2-sulfanyl group, which may act as a hydrogen bond donor. However, it lacks polar substituents (e.g., sulfonamide, acryloyl), suggesting differences in target specificity compared to COX-2 or EGFR inhibitors.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The 6-methylheptyl chain likely increases LogP, favoring membrane permeability but risking poor solubility. For example, 3-(3-Ethoxypropyl)-2-sulfanyl derivatives (LogP ~3.5) balance solubility and permeability , whereas the target compound’s LogP may exceed 4.4.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.